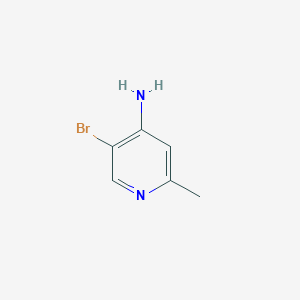

4-Amino-5-Bromo-2-Methylpyridine

Description

Significance of Pyridine (B92270) Derivatives in Advanced Chemical Research

Pyridine and its derivatives represent a cornerstone in the field of heterocyclic chemistry, possessing a unique six-membered ring structure containing one nitrogen atom. wisdomlib.org This nitrogen atom imparts basicity and polarity to the molecule, and its non-bonding electron pair can participate in hydrogen bonding, which is crucial for interactions with biological receptors. nih.gov These characteristics make pyridine derivatives highly versatile and significant in various areas of advanced chemical research, particularly in medicinal chemistry and materials science. sciencepublishinggroup.comresearchgate.net

The pyridine scaffold is a privileged structure in drug discovery, found in numerous existing drug candidates. nih.gov The broad spectrum of biological and pharmacological activities exhibited by pyridine derivatives includes antifungal, antibacterial, antiviral, anticancer, anti-inflammatory, anticonvulsant, and analgesic properties. wisdomlib.orgnih.gov Well-known pharmaceuticals containing the pyridine core include the proton pump inhibitor omeprazole (B731) and the anticancer agent abiraterone. nih.gov The ability to easily functionalize the pyridine ring allows for the creation of vast chemical diversity, enabling chemists to fine-tune the physicochemical and pharmacokinetic properties of molecules to enhance their efficacy. nih.gov

Beyond medicine, pyridine derivatives are integral to the development of chemosensors due to their high affinity for various ions and neutral species. nih.gov They are also used in agricultural chemistry as components of insecticides and fungicides. pipzine-chem.com The development of new synthetic methodologies for creating substituted pyridines remains an active area of research, aiming for more efficient, modular, and environmentally benign processes to access these valuable compounds. nih.govorganic-chemistry.orgrsc.org

Positioning of 4-Amino-5-Bromo-2-Methylpyridine as a Key Research Target

Among the vast family of pyridine derivatives, this compound has emerged as a compound of significant interest for researchers. Its specific substitution pattern—an amino group at the 4-position, a bromine atom at the 5-position, and a methyl group at the 2-position—makes it a valuable and versatile building block in organic synthesis.

The chemical properties of this compound are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₇BrN₂ |

| Molecular Weight | 187.04 g/mol |

| IUPAC Name | 5-bromo-2-methylpyridin-4-amine |

| CAS Number | 10460-50-1 |

| Appearance | Solid |

| Melting Point | 148-151 °C |

| XLogP3 | 1.3 |

| Monoisotopic Mass | 185.97926 Da |

Data sourced from PubChem and other chemical suppliers. nih.govsigmaaldrich.comcymitquimica.com

The strategic placement of the bromine atom and the amino group on the pyridine ring makes this compound a key intermediate for creating more complex molecules. The bromine atom at the 5-position is particularly useful as it can participate in various cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions. mdpi.comguidechem.com This allows for the introduction of a wide range of functional groups and the construction of novel molecular scaffolds.

Research has demonstrated the utility of this compound as a precursor in the synthesis of novel compounds with potential biological activities. For instance, it has been used in palladium-catalyzed Suzuki cross-coupling reactions with various arylboronic acids to produce a series of new pyridine derivatives. mdpi.com Such derivatives are of interest for screening for various pharmacological activities. Furthermore, its structure makes it a candidate for development into pesticides, such as insecticides and fungicides, aligning with the need for modern, effective agricultural chemicals. pipzine-chem.com

The synthesis of this compound itself can be achieved through different routes. One common method involves the bromination of 2-methylpyridine (B31789) to obtain 5-bromo-2-methylpyridine (B113479), followed by an amination step. pipzine-chem.com Another approach starts with 2-methyl-4-nitropyridine, which is first brominated and then the nitro group is reduced to an amine. pipzine-chem.com The availability of reliable synthetic pathways further enhances its position as a key research compound, providing a steady supply for further chemical exploration and development.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-methylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-4-2-6(8)5(7)3-9-4/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZWNYHXYPFJLFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10540245 | |

| Record name | 5-Bromo-2-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10540245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10460-50-1 | |

| Record name | 5-Bromo-2-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10540245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Amino 5 Bromo 2 Methylpyridine and Its Advanced Intermediates

Established Synthetic Routes and Precursors for 4-Amino-5-Bromo-2-Methylpyridine Analogs

The synthesis of functionalized pyridines often involves multi-step sequences that require careful control of regioselectivity. The following sections detail established methods for preparing key precursors and analogs of this compound.

Synthesis of 5-Bromo-2-Methylpyridin-3-amine (B1289001) and Related Intermediates

A common precursor for more complex pyridine (B92270) derivatives is 5-Bromo-2-Methylpyridin-3-amine. One established route to this intermediate involves the reduction of a nitro group. For instance, 2-methyl-3-nitro-5-bromopyridine can be reduced using iron powder and ammonium (B1175870) chloride in a methanol/water mixture under reflux conditions to yield 5-Bromo-2-Methylpyridin-3-amine in high yield (95%). chemicalbook.com

Another approach starts from 5-Bromo-6-methyl-pyridine-3-carboxylic acid. This starting material can be converted to the corresponding amine, 5-bromo-6-methyl-pyridin-3-ylamine, through a multi-step process involving the use of diphenylphosphoryl azide (B81097) and subsequent treatment with hydrogen chloride. chemicalbook.com

Furthermore, the direct bromination of 2-aminopyridine (B139424) derivatives is a widely used method. For example, 2-amino-5-picoline can be treated with bromine in acetic acid to produce 2-amino-3-bromo-5-methylpyridine. Similarly, 2-aminopyridine can be brominated with N-bromosuccinimide (NBS) in acetone (B3395972) to yield 2-amino-5-bromopyridine (B118841) with a high yield of 95.0%. ijssst.info

The synthesis of 2-amino-5-bromo-3-iodopyridine, another important intermediate, starts from 2-aminopyridine, involving bromination with NBS followed by iodination with iodine. ijssst.info

Approaches for Introducing Amino and Bromo Functionalities in Pyridine Systems

The introduction of amino and bromo groups onto a pyridine ring requires strategic planning due to the electron-deficient nature of the heterocycle. Electrophilic substitution reactions, such as halogenation and nitration, are often challenging and may require harsh conditions or specific activation of the pyridine ring. youtube.com

Radical chlorination at high temperatures is one strategy for halogenating pyridines. youtube.com For bromination, ionic bromination with bromine in a strong acid can be employed, offering different regioselectivity compared to radical reactions. youtube.com For instance, the bromination of 2-aminopyridine with bromine in acetic acid is a common method to introduce a bromine atom. orgsyn.org Over-bromination can be a side reaction, leading to di-substituted products like 2-amino-3,5-dibromopyridine. ijssst.info

The introduction of an amino group can be achieved through various methods. One common approach is the reduction of a nitro group, as previously mentioned. chemicalbook.comorgsyn.org Another method involves the amination of a halopyridine. For example, heating a bromopyridine with ammonia (B1221849) can lead to the substitution of the bromine atom with an amino group. researchgate.net The reactivity of the bromine atom is dependent on its position on the pyridine ring. researchgate.net

Advanced Catalytic Synthesis Strategies Utilizing this compound as a Building Block

The presence of a bromo substituent on the pyridine ring of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecular architectures. researchgate.netnih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis due to their broad substrate scope and functional group tolerance. researchgate.netnobelprize.org Two of the most important reactions in this class are the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig arylamination.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. mdpi.comthieme-connect.com This reaction is widely used for the synthesis of biaryl compounds. mdpi.com

In the context of pyridine chemistry, the Suzuki-Miyaura reaction allows for the arylation or vinylation of bromopyridines. For example, 5-bromo-2-methylpyridin-3-amine can be coupled with various arylboronic acids using a Pd(PPh₃)₄ catalyst and K₃PO₄ as a base to produce a series of 5-aryl-2-methylpyridin-3-amines in moderate to good yields. mdpi.com This transformation can also be performed on the acetylated analog, N-[5-bromo-2-methylpyridine-3-yl]acetamide. mdpi.com The reaction is typically carried out in a mixture of 1,4-dioxane (B91453) and water at elevated temperatures. mdpi.com

The scope of the Suzuki-Miyaura reaction is broad, and it can be applied to various substituted bromopyridines and boronic acids. thieme-connect.comnih.gov The development of highly active and stable palladium-phosphine catalysts has expanded the utility of this reaction to include challenging substrates like amino-substituted heteroaryl halides. organic-chemistry.org Even vinyl groups can be introduced using potassium vinyltrifluoroborate as the coupling partner. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with Bromopyridine Derivatives

| Bromopyridine Derivative | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield | Reference |

| 5-bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-dioxane/water | 5-aryl-2-methylpyridin-3-amines | Moderate to Good | mdpi.com |

| N-[5-bromo-2-methylpyridine-3-yl]acetamide | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-dioxane/water | N-[5-aryl-2-methylpyridin-3-yl]acetamides | Moderate to Good | mdpi.com |

| 2-bromopyridine | Arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/water | 2-arylpyridines | Good | thieme-connect.com |

| Bromopolypyridines | Potassium vinyltrifluoroborate | Not specified | Not specified | Not specified | Vinyl-substituted polypyridines | Moderate to Good | nih.gov |

| 4-bromo-6H-1,2-oxazines | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/MeOH | 4-phenyl-6H-1,2-oxazines | 77-82% | nih.gov |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.orgacsgcipr.org This reaction has become a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals and other functional materials. wikipedia.org

In pyridine synthesis, the Buchwald-Hartwig amination allows for the introduction of various amino groups onto a pyridine ring by coupling a halopyridine with an amine. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.net The choice of ligand is crucial for the success of the reaction and has been the subject of extensive research, leading to the development of several generations of catalyst systems with improved scope and efficiency. wikipedia.org

For instance, the coupling of deactivated aminothiophenecarboxylates with substituted halopyridines has been achieved using a palladium acetate (B1210297) catalyst with Xantphos as the ligand and cesium carbonate as the base. researchgate.net This methodology has been successfully applied to synthesize diheteroarylamine and heteroaryl-aryl skeletons. researchgate.net The reactivity of the halopyridine follows the general trend of I > Br > Cl. researchgate.net

Table 2: Key Components in Buchwald-Hartwig Amination of Halopyridines

| Component | Examples | Role | Reference |

| Palladium Catalyst | Pd(OAc)₂, Pd(0) complexes | Catalyzes the C-N bond formation | acsgcipr.orgresearchgate.net |

| Ligand | Xantphos, BINAP, DPPF, Brettphos | Stabilizes the palladium center and facilitates the catalytic cycle | wikipedia.orglibretexts.orgresearchgate.net |

| Base | Cs₂CO₃, K₂CO₃, KOtBu | Activates the amine and facilitates the reductive elimination step | libretexts.orgresearchgate.net |

| Halopyridine | Bromo-, Chloro-, and Iodopyridines | Electrophilic coupling partner | researchgate.net |

| Amine | Primary and secondary amines, aminothiophenes | Nucleophilic coupling partner | wikipedia.orgresearchgate.net |

Other Metal-Catalyzed Coupling Reactions of Halogenated Pyridines

The synthesis of substituted pyridines frequently employs metal-catalyzed cross-coupling reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. nih.gov Halogenated pyridines are versatile starting materials in this context, with the reactivity of the carbon-halogen bond being a key determinant of the reaction's success. The general order of reactivity is C-I > C-Br >> C-Cl, which allows for selective reactions at specific positions on the pyridine ring. nih.gov

Various named reactions are utilized for the derivatization of halogenated pyridines, including:

Suzuki-Miyaura Coupling: This reaction pairs a halogenated pyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. acs.orgresearchgate.net It is a widely used method for creating C-C bonds.

Stille Coupling: In this reaction, a halogenated pyridine is coupled with an organostannane compound, again catalyzed by palladium. rsc.org This method is known for its tolerance of a wide range of functional groups.

Sonogashira Coupling: This reaction involves the coupling of a halogenated pyridine with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. researchgate.netrsc.org It is a primary method for introducing alkyne functionalities.

Heck Coupling: This reaction couples a halogenated pyridine with an alkene in the presence of a palladium catalyst and a base.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form carbon-nitrogen bonds by coupling a halogenated pyridine with an amine. nih.gov

Kumada Coupling: This reaction utilizes a Grignard reagent as the nucleophile to couple with a halogenated pyridine, typically catalyzed by nickel or palladium. nih.gov

The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity in these coupling reactions. For instance, ligand-free palladium-catalyzed Suzuki reactions have been demonstrated to be efficient for coupling substituted 2-halogenopyridines with various boronic acids in aqueous isopropanol. rsc.org Similarly, bio-supported and recyclable palladium nanoparticles have been used as effective catalysts for Suzuki reactions in water. rsc.org

A summary of common metal-catalyzed coupling reactions for halogenated pyridines is presented below:

| Reaction Name | Electrophile | Nucleophile | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Halogenated Pyridine | Organoboron Compound | Palladium Catalyst + Base | C-C |

| Stille | Halogenated Pyridine | Organostannane | Palladium Catalyst | C-C |

| Sonogashira | Halogenated Pyridine | Terminal Alkyne | Palladium Catalyst + Copper(I) Co-catalyst | C-C (sp) |

| Heck | Halogenated Pyridine | Alkene | Palladium Catalyst + Base | C-C (sp2) |

| Buchwald-Hartwig | Halogenated Pyridine | Amine | Palladium Catalyst + Base | C-N |

| Kumada | Halogenated Pyridine | Grignard Reagent | Nickel or Palladium Catalyst | C-C |

Electrocatalytic Synthetic Approaches for Pyridine Derivatives

Electrochemical methods offer a green and efficient alternative for the synthesis of pyridine derivatives, often operating under mild conditions without the need for harsh reagents. nih.govacs.org The electrocatalytic hydrogenation of pyridines to piperidines, for example, has been achieved using water as the hydrogen source, representing a more sustainable approach compared to traditional methods that rely on H₂ gas. nih.govacs.org

In a typical setup, a constant-current electrolysis is performed in an electrochemical cell. For the hydrogenation of pyridine, a carbon-supported rhodium catalyst has been shown to be effective, achieving high current efficiency and yield. nih.govacs.org The process involves the reduction of rhodium oxides on the catalyst surface to the active Rh(0) state, which then facilitates the hydrogenation. nih.govacs.org

Thermodynamic comparisons have shown that electrocatalytic hydrogenation of pyridine can be more energy-efficient than thermal hydrogenation using green hydrogen produced from water electrolysis. nih.govacs.org This is a significant advantage in terms of energy consumption and sustainability.

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and developing new transformations. For pyridine synthesis, various mechanistic pathways have been investigated.

The Kröhnke pyridine synthesis, for example, proceeds through a well-defined series of steps starting with the Michael addition of an α-pyridinium methyl ketone to an α,β-unsaturated carbonyl compound. wikipedia.org This is followed by tautomerization, addition of ammonia, dehydration to an imine, deprotonation to an enamine, cyclization, and finally aromatization to yield the pyridine ring. wikipedia.org

In metal-catalyzed cross-coupling reactions, the general mechanism involves oxidative addition of the metal catalyst to the carbon-halogen bond of the pyridine, followed by transmetalation with the organometallic nucleophile, and finally reductive elimination to form the product and regenerate the catalyst.

Photochemical transformations of pyridinium (B92312) salts offer another avenue for synthesizing complex pyridine derivatives. rsc.orgresearchgate.net These reactions can proceed through various intermediates, including bicyclic aziridines and azabenzvalene cations, leading to a diverse array of products. rsc.org The specific pathway and product distribution can be influenced by factors such as the substitution pattern of the pyridinium salt and the reaction conditions. researchgate.net

Recent studies on cobalt-catalyzed decarbonylative Liebeskind-Srogl reductive pyridination have provided insights into the mechanism of C4-arylation of pyridines. acs.orgacs.org Control experiments suggest a pathway involving the formation of a one-valent cobalt complex and subsequent steps that lead to the arylated pyridine product. acs.orgacs.org

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of reaction conditions is a critical aspect of academic research to maximize product yields and develop efficient and practical synthetic methods. This often involves systematically varying parameters such as catalyst, solvent, temperature, and reaction time.

For instance, in a one-pot, four-component reaction to synthesize pyridine derivatives, microwave-assisted synthesis was compared to conventional heating. nih.gov The microwave method demonstrated significant advantages, including higher yields (82-94% vs. 71-88%), shorter reaction times (2-7 minutes vs. 6-9 hours), and cleaner product formation. nih.gov

In the synthesis of 2-Amino-5-bromo-4-methylpyridine (B189383), the use of N-bromosuccinimide (NBS) as a brominating agent at a controlled temperature (0-50°C) was found to be crucial for selectively obtaining the desired monobrominated product with a high yield (80%) and avoiding the formation of by-products. guidechem.com

The development of direct, single-step methods for pyridine synthesis from readily available starting materials like N-vinyl or N-aryl amides represents a significant advancement. acs.orgorganic-chemistry.org These methods, often involving amide activation followed by condensation with a π-nucleophile, offer a convergent and efficient route to highly substituted pyridines. acs.orgorganic-chemistry.org Optimization of these reactions has focused on identifying suitable activating agents, nucleophiles, and reaction conditions to achieve broad substrate scope and good yields. organic-chemistry.org

The following table summarizes the optimization of a multicomponent reaction for pyridine synthesis: researchgate.net

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Ethanol | Reflux | 8 | 75 |

| 2 | Acetic Acid | Reflux | 6 | 82 |

| 3 | DMF | 100 | 10 | 60 |

| 4 | Microwave | 120 | 0.25 | 91 |

This data clearly indicates that microwave irradiation provides the best results in terms of both reaction time and yield for this particular transformation. researchgate.net

Chemical Reactivity and Derivatization Strategies of 4 Amino 5 Bromo 2 Methylpyridine

Reactivity of the Pyridine (B92270) Ring System in 4-Amino-5-Bromo-2-Methylpyridine

The reactivity of the pyridine ring in this compound is dictated by the interplay of the electronic effects of its substituents: the electron-donating amino and methyl groups, and the electron-withdrawing (by induction) yet also electron-donating (by resonance) bromo group.

Electrophilic Substitution Reactions on the Pyridine Nucleus

The pyridine ring is inherently electron-deficient compared to benzene, making electrophilic aromatic substitution reactions challenging. uoanbar.edu.iq These reactions typically require harsh conditions and proceed preferentially at the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. uoanbar.edu.iq In this compound, the C-4 amino group and the C-2 methyl group are activating, electron-donating groups that can facilitate electrophilic attack. Conversely, the bromine at C-5 has a deactivating inductive effect.

The directing effects of these substituents are crucial. The powerful activating effect of the amino group at C-4, along with the methyl group at C-2, would be expected to direct incoming electrophiles to the C-3 and C-5 positions. However, the C-5 position is already occupied by a bromine atom. Therefore, electrophilic substitution is most likely to occur at the C-3 position. It is important to note that under strongly acidic conditions, the pyridine nitrogen can be protonated, which strongly deactivates the ring towards electrophilic attack. uoanbar.edu.iq

A related reaction that highlights the reactivity of the position adjacent to the methyl group is the [4+1] cyclization of 3-amino-4-methylpyridines. This type of reaction can occur without prior organolithium activation, showcasing the inherent reactivity of this position when suitable reagents are employed. chemrxiv.org

Transformations of Amino and Bromo Functional Groups

The amino and bromo groups on the pyridine ring are key sites for derivatization, enabling the synthesis of a wide array of more complex molecules.

Amino Group Derivatization (e.g., Amidation, Sulfonamidation)

The amino group at the C-4 position behaves as a typical aromatic amine and can readily undergo various derivatization reactions.

Amidation: The amino group can be acylated to form amides. For instance, the related compound 5-bromo-2-methylpyridin-3-amine (B1289001) has been shown to react with acetic anhydride (B1165640) to yield N-[5-bromo-2-methylpyridin-3-yl]acetamide. This reaction demonstrates the nucleophilic character of the amino group and its ability to be protected or functionalized through acylation.

Sulfonamidation: The amino group can also be converted to a sulfonamide. This is a common transformation in medicinal chemistry. A general method for the synthesis of pyridinesulfonamides involves the reaction of a chloropyridine-sulfonamide with an amine. For example, 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide can be prepared from 4-chloropyridine-3-sulfonamide (B47618) hydrochloride and m-toluidine. chemicalbook.com This highlights a synthetic route towards sulfonamide derivatives of the pyridine core. The synthesis of sulfonamides from amino acids as starting materials has also been explored, indicating the broad applicability of this functional group. nih.gov

Table 1: Examples of Amino Group Derivatization

| Starting Material | Reagent | Product | Reaction Type |

| 5-Bromo-2-methylpyridin-3-amine | Acetic anhydride | N-[5-bromo-2-methylpyridin-3-yl]acetamide | Amidation |

| 4-Chloropyridine-3-sulfonamide hydrochloride | m-Toluidine | 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide | Sulfonamidation |

Halogen Exchange and Substitution Reactions of the Bromine Moiety

The bromine atom at the C-5 position is a versatile handle for introducing a wide range of substituents through cross-coupling and other substitution reactions.

Cross-Coupling Reactions: The bromo group is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, enabling the introduction of aryl and heteroaryl groups. For instance, N-[5-bromo-2-methylpyridine-3-yl]acetamide, derived from the corresponding aminopyridine, can be coupled with various arylboronic acids to produce a series of novel biaryl pyridine derivatives.

Halogen Exchange: The bromo group can be exchanged for other halogens or converted into an organometallic species. Metal-halogen exchange is a fundamental reaction in organometallic chemistry, often employing organolithium or Grignard reagents to convert an organic halide into a more reactive organometallic intermediate. wikipedia.org This intermediate can then be trapped with various electrophiles to introduce new functional groups. While specific examples for this compound are not prevalent in the literature, the principles of halogen-lithium exchange on dibromopyridines have been established, suggesting the feasibility of this approach. acs.org Finkelstein-type reactions, catalyzed by copper, can be used to convert aryl bromides to aryl iodides, which are often more reactive in subsequent cross-coupling reactions. frontiersin.org

Table 2: Examples of Bromine Moiety Transformations

| Starting Material | Reagent(s) | Product Type | Reaction Type |

| N-[5-bromo-2-methylpyridine-3-yl]acetamide | Arylboronic acid, Pd catalyst, base | Biaryl pyridine derivative | Suzuki-Miyaura Coupling |

| Aryl bromide | Organolithium reagent (e.g., n-BuLi) | Aryllithium species | Metal-Halogen Exchange |

| Aryl bromide | NaI, CuI, ligand | Aryl iodide | Finkelstein Reaction |

Formation of Complex Molecular Architectures and Heterocyclic Compounds

This compound serves as a valuable precursor for the synthesis of fused heterocyclic systems, which are important scaffolds in medicinal chemistry and materials science. The amino group, often in concert with another functional group on the pyridine ring, can participate in cyclization reactions to form bicyclic and polycyclic structures.

Pyrazolopyridines: These fused heterocycles can be synthesized from aminopyridines through various cyclization strategies. One approach involves the condensation of an aminopyrazole with an α,β-unsaturated aldehyde in an acidic medium. arkat-usa.org Another method utilizes the reaction of 2-chloro-3-cyanopyridines with hydrazine (B178648) hydrate (B1144303) to afford amino-pyrazolopyridines. nih.gov The synthesis of pyrazolo[3,4-c]pyridines has been achieved starting from substituted 2-amino-4-picolines. nih.gov

Pyridopyrimidines: This class of fused heterocycles can be prepared from aminopyrimidines by reaction with α,β-unsaturated aldehydes or other 1,3-dicarbonyl equivalents. rsc.org The cyclization to form the pyridopyrimidine core is dependent on the substituents on both the pyrimidine (B1678525) and the aliphatic side chain. rsc.org Nanocatalysts have also been employed to facilitate the synthesis of pyridopyrimidine scaffolds. rsc.org For example, 2-amino-6-(4-methoxyphenyl)-4-phenylnicotinonitrile can be reacted with phenyl isothiocyanate to form pyridopyrimidine derivatives. nih.gov

The strategic placement of functional groups on the this compound core allows for a diverse range of annulation reactions, leading to a wide variety of complex heterocyclic architectures with potential biological and material applications.

Condensation Reactions for Carbon-Nitrogen Bond Formation

The presence of both an amino group and a bromine substituent on the pyridine ring of this compound allows for various condensation reactions to form new carbon-nitrogen (C-N) bonds. These reactions are pivotal in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. Two of the most significant strategies for C-N bond formation with aryl halides are the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann condensation is a classic copper-catalyzed reaction that couples an aryl halide with an amine, alcohol, or thiol. nih.govnih.govorganic-chemistry.org In the context of this compound, the bromine atom can react with a variety of nitrogen-containing nucleophiles, including amines, amides, and nitrogen heterocycles. nih.gov The reaction typically requires a copper(I) catalyst, often in the form of copper(I) iodide (CuI), and is usually carried out at elevated temperatures in a polar aprotic solvent such as N,N-dimethylformamide (DMF). nih.gov The presence of a ligand, such as 1,10-phenanthroline (B135089) or an amino acid, can facilitate the reaction by stabilizing the copper catalyst and increasing its solubility. nih.gov

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that has become a cornerstone of C-N bond formation in organic synthesis. This method is often preferred due to its milder reaction conditions and broader substrate scope compared to the Ullmann condensation. The reaction typically employs a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) or palladium(II) acetate (B1210297) (Pd(OAc)₂), in combination with a phosphine (B1218219) ligand, such as xanthphos or BINAP. A base, commonly sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to facilitate the catalytic cycle.

While specific examples of these condensation reactions starting directly from this compound are not extensively detailed in publicly available literature, the reactivity of analogous bromo-amino-pyridine systems provides a strong basis for predicting its behavior. For instance, the Ullmann coupling of aryl halides with various N-heterocycles has been well-documented, suggesting that this compound could be arylated at the amino group or could react at the bromine position with other nitrogen nucleophiles. nih.gov

| Reaction Type | Reactants | Catalyst/Ligand | Base | Solvent | Product Type | Reference |

|---|---|---|---|---|---|---|

| Ullmann Condensation | Aryl Halide, Amine/Amide/N-Heterocycle | CuI, 1,10-Phenanthroline | K₂CO₃ or Cs₂CO₃ | DMF or Dioxane | N-Aryl Product | nih.gov |

| Buchwald-Hartwig Amination | Aryl Bromide, Amine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene or Dioxane | N-Aryl Amine |

Cyclization Reactions Involving this compound Precursors

The structure of this compound serves as a valuable scaffold for the synthesis of fused heterocyclic systems, particularly imidazopyridines. These bicyclic structures are of significant interest in medicinal chemistry due to their resemblance to purines, which allows them to interact with various biological targets. nih.gov The key to unlocking this potential lies in the strategic derivatization of the starting material to introduce a second amino group, which can then participate in a cyclization reaction.

A plausible and chemically sound approach to synthesize a suitable precursor for cyclization is through the nitration of this compound, followed by the reduction of the newly introduced nitro group. Based on analogous reactions with similar aminopyridines, the nitration of this compound with a mixture of nitric acid and sulfuric acid is expected to introduce a nitro group at the 3-position, yielding 4-Amino-5-Bromo-2-Methyl-3-Nitropyridine. orgsyn.org The directing effects of the amino and methyl groups, along with the existing bromine atom, favor electrophilic substitution at this position.

Subsequent reduction of the nitro group is a standard transformation that can be achieved under various conditions. A common and effective method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas. Alternatively, reduction can be accomplished using metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). This two-step sequence would afford the key intermediate, 4,5-Diamino-2-Methylpyridine.

With the 4,5-diamino-2-methylpyridine in hand, a variety of cyclization reactions can be envisioned to construct the imidazole (B134444) ring. One of the most common methods is the Phillips condensation, which involves the reaction of the diamine with a carboxylic acid or its derivative (such as an orthoester or an aldehyde) under acidic and often heated conditions. For example, reaction with formic acid would lead to the formation of a 7-bromo-6-methyl-3H-imidazo[4,5-c]pyridine. The use of different carboxylic acids or aldehydes allows for the introduction of various substituents at the 2-position of the imidazopyridine ring, providing a route to a diverse library of compounds.

| Precursor | Cyclizing Agent | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| 4,5-Diamino-2-Methylpyridine | Formic Acid | Heat, Acidic | 7-Bromo-6-methyl-3H-imidazo[4,5-c]pyridine | nih.gov |

| 4,5-Diamino-2-Methylpyridine | Aromatic Aldehyde (e.g., Benzaldehyde) | Oxidative conditions (e.g., air, Na₂S₂O₅) | 7-Bromo-2-aryl-6-methyl-3H-imidazo[4,5-c]pyridine | nih.gov |

Computational and Theoretical Chemistry Studies on 4 Amino 5 Bromo 2 Methylpyridine and Its Derivatives

Quantum Chemical Computations for Electronic Structure and Reactivity

No published data was found for 4-Amino-5-Bromo-2-Methylpyridine.

Density Functional Theory (DFT) Analyses

Specific DFT analysis data for this compound is not available in the searched literature.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

HOMO-LUMO energy levels and other FMO-based reactivity descriptors for this compound have not been reported in the available literature.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

MEP maps, which are crucial for understanding electrophilic and nucleophilic sites, have not been computationally generated for this compound in the reviewed sources.

Dipole Moment Calculations

The calculated dipole moment for this compound is not reported in the available scientific papers.

Spectroscopic Characterization and Computational Correlation for Structural Elucidation

No published data was found for this compound.

Vibrational Spectroscopy (FT-IR, FT-Raman) with Theoretical Assignments

While methods for correlating experimental vibrational spectra with theoretical assignments for similar molecules exist, a specific analysis for this compound has not been published.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions and Experimental Validation

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts of molecules. These predictions, when compared with experimental data, can aid in structure verification and assignment of NMR signals. For derivatives of this compound, such as 2-amino-5-bromo-4-methylpyridine (B189383), DFT calculations have been employed to predict ¹H and ¹³C NMR chemical shifts. These theoretical values are often benchmarked against experimental spectra to ensure accuracy.

The process typically involves optimizing the molecular geometry at a specific level of theory, followed by the calculation of chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) method. Solvent effects can also be incorporated using models like the Polarizable Continuum Model (PCM). The accuracy of these predictions is highly dependent on the chosen density functional and basis set. Studies have shown that functionals like WP04 and ωB97X-D, paired with appropriate basis sets, provide reliable predictions for ¹H and ¹³C chemical shifts, respectively. mdpi.com

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| ¹H (CH₃) | 2.3 - 2.5 | 2.4 |

| ¹H (aromatic) | 6.5 - 8.0 | 6.7, 7.8 |

| ¹H (NH₂) | 4.5 - 5.5 | 5.0 |

| ¹³C (CH₃) | 20 - 25 | 22 |

| ¹³C (aromatic) | 110 - 160 | 115, 125, 140, 150, 155 |

UV-Visible Spectroscopy and Electronic Transitions

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. uzh.ch For aromatic and heteroaromatic compounds like this compound, the absorption bands observed are typically due to π → π* and n → π* transitions. The π → π* transitions, which are generally more intense, involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. The n → π* transitions, which are usually weaker, involve the excitation of an electron from a non-bonding orbital (like the lone pair on the nitrogen atom) to a π* anti-bonding orbital.

Computational studies can predict the UV-Visible absorption spectra by calculating the excitation energies and oscillator strengths of electronic transitions. Time-Dependent Density Functional Theory (TD-DFT) is a commonly used method for this purpose. These calculations can help in assigning the observed experimental absorption bands to specific electronic transitions. For pyridine (B92270) derivatives, the π–π* absorptions are often observed in the range of 260-270 nm. researchgate.net The presence of substituents like the amino and bromo groups can cause a shift in the absorption maxima (a bathochromic or hypsochromic shift) and a change in the intensity of the absorption bands.

Table 2: Typical Electronic Transitions for Pyridine Derivatives

| Transition Type | Typical Wavelength Range (nm) | Description |

| π → π | 200 - 300 | Excitation of an electron from a π bonding orbital to a π anti-bonding orbital. |

| n → π | > 280 | Excitation of an electron from a non-bonding orbital to a π anti-bonding orbital. |

Analysis of Intermolecular Interactions and Supramolecular Architectures

The arrangement of molecules in a crystal lattice, known as the supramolecular architecture, is governed by a variety of intermolecular interactions. Understanding these interactions is crucial for predicting and controlling the physical properties of crystalline materials.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates it from its neighbors. The properties mapped onto this surface, such as the normalized contact distance (d_norm), provide a detailed picture of the intermolecular contacts. Red spots on the d_norm surface indicate close contacts, often corresponding to hydrogen bonds. nih.gov

The two-dimensional fingerprint plot is a summary of the Hirshfeld surface, plotting the distances from the surface to the nearest atom inside (d_i) and outside (d_e) the surface. Different types of interactions have characteristic shapes in the fingerprint plot, allowing for their identification and quantification. For example, sharp spikes are indicative of hydrogen bonds, while more diffuse regions can represent van der Waals forces. researchgate.net

For related pyridine derivatives, Hirshfeld surface analysis has shown that H···H, C···H/H···C, O···H/H···O, N···H/H···N, and Br···H/H···Br interactions are significant contributors to the crystal packing. nih.gov The percentage contribution of each type of interaction can be calculated from the fingerprint plot, providing a quantitative measure of their importance in the supramolecular assembly.

Table 3: Common Intermolecular Contacts Identified by Hirshfeld Surface Analysis

| Interaction Type | Typical Contribution (%) | Description |

| H···H | 30 - 50 | Van der Waals interactions between hydrogen atoms. |

| C···H/H···C | 15 - 25 | Interactions involving carbon and hydrogen atoms. |

| O···H/H···O | 10 - 20 | Hydrogen bonding involving oxygen atoms. |

| N···H/H···N | 10 - 40 | Hydrogen bonding involving nitrogen atoms. researchgate.net |

| Br···H/H···Br | 5 - 15 | Halogen bonding and other contacts involving bromine. |

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study the delocalization of electron density within a molecule, providing insights into hyperconjugative interactions. materialsciencejournal.orgwisc.edu Hyperconjugation involves the interaction of electrons in a filled bonding orbital with an adjacent empty or partially filled anti-bonding orbital. This interaction leads to a stabilization of the molecule. youtube.com

Table 4: Illustrative Hyperconjugative Interactions from NBO Analysis Note: This table is illustrative and based on general principles of NBO analysis for similar molecules.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| n(N) | π(C-C) | High |

| σ(C-H) | σ(C-C) | Moderate |

| n(Br) | σ*(C-C) | Low to Moderate |

Hydrogen Bonding Networks in Crystal Structures

Hydrogen bonding plays a pivotal role in determining the crystal structure of many organic molecules, including pyridine derivatives. mdpi.com In the solid state, molecules of this compound can form extensive hydrogen bonding networks. The amino group (-NH₂) can act as a hydrogen bond donor, while the pyridine nitrogen atom can act as a hydrogen bond acceptor.

Advanced Applications in Medicinal Chemistry and Drug Discovery Research

Design and Synthesis of Bioactive Analogs Derived from 4-Amino-5-Bromo-2-Methylpyridine

The strategic importance of this compound lies in its utility as a building block for creating novel compounds with potential therapeutic value. Its amino, bromo, and methyl groups provide reactive sites for chemical modification, allowing for the systematic development of derivatives with tailored properties.

Pyridine-Based Compounds as Pharmaceutical Intermediates

Pyridine (B92270) and its derivatives are fundamental intermediates in the pharmaceutical industry, prized for their ability to be incorporated into a wide array of drug molecules. nih.gov Compounds like this compound serve as key precursors in the synthesis of drugs targeting various conditions, including infections and neurological disorders. pipzine-chem.com The presence of the bromine atom and an amino group on the pyridine ring allows for diverse chemical transformations, such as Suzuki coupling reactions, to build more complex molecular architectures. acs.org

For instance, a structurally related compound, 2-amino-5-bromo-3-iodopyridine, is used as a starting material in the multi-step synthesis of potent kinase inhibitors. acs.org The synthesis involves sequential Suzuki reactions, where the iodine and then the bromine atoms are replaced with different aryl groups to construct the final, complex inhibitor. acs.org This highlights how halogenated aminopyridines are instrumental in creating sophisticated molecules for targeted therapies. Similarly, 2-amino-5-bromo-4-methylpyridine (B189383) is employed as a scaffold in the development of kinase inhibitors, where the amino group often interacts with the ATP-binding site of the target kinase. hzsqchem.com

Structure-Activity Relationship (SAR) Studies of Derivatized Compounds

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. By synthesizing a series of analogs with systematic structural modifications, researchers can identify the chemical features responsible for biological activity. For pyridine derivatives, SAR studies have revealed that the type and position of substituents significantly influence their efficacy. nih.gov

A recent review analyzing pyridine derivatives found that the presence of methoxy (B1213986) (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance antiproliferative activity against cancer cells. nih.govmdpi.com Conversely, the addition of halogen atoms or other bulky groups was sometimes found to decrease this activity. nih.govmdpi.com

In a study on 3,5-diaryl-2-aminopyridine derivatives as inhibitors of Activin receptor-like kinase-2 (ALK2), SAR investigations provided key insights. Researchers synthesized a series of compounds to understand how different substituents on the pyridine core affect potency and selectivity. acs.org This systematic approach led to the identification of a 2-methylpyridine (B31789) derivative with potent and selective inhibition of ALK2, demonstrating the value of SAR in refining the molecular structure for optimal therapeutic effect. acs.org

Exploration of Pharmacological Activities and Biological Mechanisms

Derivatives synthesized from this compound and related structures are being investigated for a range of pharmacological activities, opening new avenues for drug discovery.

Anti-Thrombolytic Activity Studies of Pyridine Derivatives

Thrombotic diseases, such as stroke and heart attack, are a leading cause of mortality worldwide. Pyridine derivatives have emerged as promising candidates for the development of new anti-platelet agents. Thieno[2,3-b]pyridines, a class of compounds containing a pyridine ring fused with a thiophene (B33073) ring, have demonstrated potent anti-platelet effects. nih.gov

In one study, six thieno[2,3-b]pyridine (B153569) derivatives were evaluated for their ability to inhibit platelet function. All tested compounds were effective at inhibiting both platelet activation and aggregation. nih.gov Notably, some of these derivatives exhibited greater in vitro activity than clopidogrel, a widely used anti-platelet drug. nih.gov These compounds often work by targeting the P2Y12 receptor on platelets and show synergistic effects when used with aspirin. nih.gov This research underscores the potential of pyridine-based structures in the development of improved treatments for thrombotic conditions. nih.gov

Antimicrobial and Biofilm Inhibition Research

The rise of antibiotic resistance has created an urgent need for new antimicrobial agents with novel mechanisms of action. Some pyridine-containing compounds have shown promise not only in killing bacteria but also in preventing the formation of biofilms, which are structured communities of bacteria that are highly resistant to conventional antibiotics.

A study on 1,2,3,5-tetrazine (B1252110) derivatives linked to a benzothiazole (B30560) moiety demonstrated significant antibacterial and anti-biofilm activity. nih.gov These complex molecules were tested against several bacterial strains, showing efficacy in both inhibiting bacterial growth and preventing biofilm formation. nih.gov The findings from this research are summarized in the table below.

| Compound | Minimum Inhibitory Concentration (µg/mL) | Biofilm Inhibition Percentage |

|---|---|---|

| 4a | 8 - 128 | 52% - 86.5% |

| 4b | 8 - 128 | 57.7% - 79.4% |

| 4c | 8 - 128 | 59.9% - 80.3% |

These compounds also interfered with quorum sensing, a cell-to-cell communication system that bacteria use to coordinate group behaviors like biofilm formation. nih.gov Specifically, compound 4b was highly effective, inhibiting 50% of violacein (B1683560) production (an indicator of quorum sensing) at a concentration of just 28.56 µg/mL. nih.gov

Antitumor and Antiproliferative Investigations in Cancer Cell Lines

The pyridine ring is a common feature in many anticancer drugs, and researchers continue to explore new pyridine derivatives for their potential to combat cancer. nih.gov Studies have shown that compounds derived from related structures can exhibit significant antiproliferative activity against various cancer cell lines. nih.govnih.gov

One study focused on the design and synthesis of 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates, which were then tested against breast cancer cell lines. nih.gov The results, particularly for their effect on the MCF-7 cell line, demonstrated potent antiproliferative activity, as detailed in the interactive table below.

| Compound | Target Cell Line | IC₅₀ (µg/mL) | IC₅₀ (µM) |

|---|---|---|---|

| 2 | MCF-7 (Breast Cancer) | 4.3 ± 0.11 | 0.013 |

The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro. The low IC₅₀ value for compound 2 indicates a high level of potency against the MCF-7 cancer cells. nih.gov Further research into brominated compounds has suggested that the presence of a bromine atom can be essential for anticancer activity. nih.gov

Modulation of Specific Biological Pathways (e.g., MAP Kinase Inhibition)

The ability of compounds to modulate specific biological signaling pathways is fundamental to their therapeutic effect. Mitogen-activated protein kinase (MAPK) signaling pathways are crucial regulators of cellular processes like proliferation, differentiation, and apoptosis, and their dysregulation is implicated in many diseases, including cancer. news-medical.netnih.govijmphs.com

The MAPK signaling cascade involves a three-tiered core module of kinases: a MAPKKK, a MAPKK, and the MAPK itself. news-medical.netnih.gov There are several distinct MAPK pathways, including the ERK, JNK, and p38 pathways, each initiated by different extracellular signals and resulting in specific cellular responses. nih.gov

Derivatives of the 4-aminopyridine (B3432731) scaffold have been successfully designed to target kinases within these pathways. As mentioned, potent and selective inhibitors of MAP4K4, an upstream kinase in the MAPK cascade, were developed from a 4-amino-pyridopyrimidine fragment. researchgate.net The optimized compound from this series demonstrated not only low nanomolar potency and excellent kinase selectivity but also showed a pharmacodynamic effect in an in vivo tumor model, confirming pathway modulation in a biological system. researchgate.net

Beyond the MAPK pathway, inhibitors based on the 4-aminopyridine structure can modulate other critical signaling networks. The TYK2 inhibitors developed from a 4-aminopyridine benzamide (B126) scaffold were shown to block the interleukin-12 (B1171171) (IL-12) pathway in vivo. This was evidenced by a significant reduction in the cytokine interferon-γ (IFNγ), suggesting that selective inhibition of TYK2 is sufficient to disrupt this inflammatory signaling cascade. nih.gov These findings highlight the potential of compounds derived from this compound to be tailored for the specific modulation of key biological pathways.

In Silico Drug Design and Molecular Docking Methodologies

Computational techniques are indispensable tools in modern drug discovery, accelerating the identification and refinement of lead compounds. This compound and its derivatives are amenable to these in silico approaches, which predict how a molecule will interact with a biological target.

Ligand-Protein Binding Mode Predictions and Affinity Assessment

Molecular docking is a primary in silico method used to predict the preferred orientation of a ligand when bound to a target protein. This technique allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For scaffolds related to this compound, molecular dynamics (MD) simulations and binding free energy calculations have been used to gain a deeper understanding of selective inhibition.

For instance, in a study of pyrrolopyridone analogues targeting the bromodomains BRD4-BD1 and BRD4-BD2, MD simulations were used to elucidate the mechanism of selectivity. nih.gov By calculating the decomposition energy for inhibitor binding, researchers identified specific amino acid residues that contributed significantly to the stability of the complex. nih.gov For example, residues such as N433 and D381 were found to form strong hydrogen bonds with the inhibitor in the BRD4-BD2 complex. nih.gov

Similarly, the development of MAP4K4 inhibitors was guided by X-ray crystallography and molecular modeling. researchgate.net The crystal structure of the kinase domain bound to an inhibitor allowed for detailed analysis of the binding mode, which informed subsequent structural modifications to improve potency and selectivity. researchgate.net These methodologies can be directly applied to this compound to predict its binding to various targets and to assess its potential as a starting point for developing new inhibitors.

Table 2: Key Amino Acid Interactions in Binding of Related Scaffolds

| Target | Inhibitor Scaffold | Key Interacting Residues | Computational Method | Reference |

|---|---|---|---|---|

| BRD4-BD2 | Pyrrolopyridone | N433, D381, W374, V439 | Molecular Dynamics, Decomposition Energy Calculation | nih.gov |

| MAP4K4 | 4-Amino-pyridopyrimidine | Not specified | X-ray Crystallography, Molecular Replacement | researchgate.net |

Virtual Screening and Lead Optimization Strategies

Virtual screening involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a drug target. This approach can significantly narrow down the number of candidates for experimental testing. Once a "hit" or "lead" compound is identified, lead optimization strategies are employed to improve its pharmacological properties, such as potency, selectivity, and metabolic stability.

The development of potent TYK2 inhibitors from a 4-aminopyridine benzamide scaffold is a prime example of successful lead optimization. nih.gov Starting with an initial lead molecule, researchers used a structure-based design approach to introduce modifications that enhanced TYK2 potency and improved selectivity over other Janus kinases like JAK1 and JAK2. nih.gov

In another example, the optimization of EZH2 (Enhancer of Zeste Homolog 2) inhibitors involved ligand-based and physicochemical-property-based design strategies. acs.org Researchers replaced a dimethylisoxazole group in a lead compound with a structure incorporating an sp3-hybridized carbon, which led to improved metabolic stability and thermodynamic solubility while maintaining high potency. acs.org Computational tools are central to such optimization efforts, allowing for the prediction of how structural changes will affect properties like binding affinity and lipophilicity before synthesis is undertaken. nih.gov The this compound scaffold is an ideal candidate for such virtual screening and lead optimization campaigns aimed at discovering novel therapeutics.

Research in Agrochemical Development and Material Science Applications

Role in Agrochemical Active Ingredient Synthesis

4-Amino-5-Bromo-2-Methylpyridine serves as a key intermediate in the creation of modern agrochemicals designed for crop protection. Its derivatives are integral to the development of both herbicidal and pesticidal formulations.

The development of synthetic auxin herbicides, particularly those based on the 2-picolinic acid structure, has been a significant area of research for enhancing weed control and crop yields. nih.gov Pyridine (B92270) derivatives are fundamental to synthesizing these picolinic acids. umsl.edu Researchers have successfully designed and synthesized novel 2-picolinic acid herbicides by modifying parent compounds like picloram. nih.govmdpi.com

One strategy involves replacing specific atoms on the pyridine ring with other functional groups to create more effective and selective herbicides. For instance, a series of 4-amino-3-chloro-5-fluoro-6-pyrazolyl-2-picolinic acid compounds were synthesized and showed potent herbicidal activity. mdpi.com In post-emergence tests, many of these compounds exhibited excellent inhibitory effects against broadleaf weeds, with several achieving 100% inhibition of Amaranthus retroflexus L (a species of amaranth) at a concentration of 250 g/ha. mdpi.com

The research into these derivatives has yielded compounds with significantly improved efficacy compared to existing commercial herbicides. The table below highlights the inhibitory activity of newly synthesized picolinic acid derivatives against the root growth of Arabidopsis thaliana, a model plant in biological research.

| Compound ID | Concentration (µmol/L) | Root Growth Inhibition (%) | Comparison to Commercial Herbicide |

| S202 | 0.5 | 78.4% | More effective than florpyrauxifen (B1531466) (33.8% inhibition) |

| V-7 | Not Specified | IC₅₀ value 45x lower | More potent than halauxifen-methyl |

| V-2 | Not Specified | IC₅₀ value 62x lower | More potent than picloram |

This table presents data on the efficacy of novel herbicidal compounds derived from picolinic acid structures. mdpi.com

These findings underscore the importance of pyridine-based intermediates like this compound in discovering next-generation herbicides with enhanced performance and potentially improved environmental profiles. mdpi.com

Beyond herbicides, this compound is a valuable precursor in the synthesis of a broader range of pesticides, including fungicides and insecticides. pipzine-chem.comchemimpex.com The pyridine ring is a common feature in many pesticidal active ingredients due to its biological activity. By using this compound as a starting material, chemists can introduce various functional groups through targeted reactions to create pesticides with high efficacy against specific pests or pathogens. pipzine-chem.com The structural characteristics of this compound allow for the development of pesticides that may offer reduced environmental impact, aligning with the goals of modern, greener agricultural chemistry. pipzine-chem.com

Development of Functional Materials and Polymers

The utility of this compound extends into materials science, where its distinct molecular structure is harnessed to create functional materials, polymers, and components for advanced optical systems.

In the field of material science, this pyridine derivative plays a role in the development of advanced polymers and coatings. chemimpex.com Its incorporation into polymeric structures can lead to materials with enhanced properties, such as improved thermal and chemical resistance. These characteristics are highly desirable for applications in demanding environments where material stability and durability are critical.

The unique electrical and optical properties endowed by the molecular structure of this compound make it a candidate for the synthesis of organic optoelectronic materials. pipzine-chem.com A notable application is in the preparation of materials for Organic Light Emitting Diodes (OLEDs). Through rational design and chemical modification, this compound can be used to create OLED materials with improved luminous efficiency, greater stability, and enhanced color purity. pipzine-chem.com Such improvements directly contribute to the performance of OLED displays, a key technology in modern electronics. pipzine-chem.com

Chiral dopants are essential components in liquid crystal (LC) technology, where they induce a helical structure in a nematic liquid crystal host. dakenchem.com This induced chirality is the basis for the selective reflection of light, a fundamental property utilized in many display applications. mdpi.comrsc.org While not used directly, pyridine-containing structures are a known class of compounds from which chiral dopants are synthesized.

The effectiveness of a chiral dopant is quantified by its Helical Twisting Power (HTP). A high HTP is desirable as it allows for the desired helical pitch to be achieved with a smaller amount of the dopant, minimizing potential negative impacts on the liquid crystal's other physical properties, such as its viscosity and phase transition temperature. google.com The design of chiral dopants often involves creating molecules with an elongated, rod-like shape, which enhances their miscibility and efficiency in inducing a chiral pitch in the nematic host. mdpi.com The structural framework of this compound provides a foundation for building such complex chiral molecules for advanced liquid crystal applications.

Future Research Directions and Translational Perspectives for 4 Amino 5 Bromo 2 Methylpyridine

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency

The future synthesis of 4-Amino-5-Bromo-2-Methylpyridine and its derivatives is poised to benefit from novel methodologies aimed at improving efficiency, yield, and scalability. Current synthetic routes for related brominated pyridines often involve multi-step processes. For instance, the synthesis of 5-bromo-2-methylpyridine (B113479) has been achieved through reactions involving 5-amino-2-methylpyridine (B47470) with an acid to form a salt, followed by the addition of bromine and a sodium nitrite (B80452) solution. google.com Another approach involves the reaction of 2-Methyl-4-aminopyridine with hydrobromic acid and bromine at low temperatures. chemicalbook.com

Furthermore, methodologies like C-H activation could offer a more direct and atom-economical approach to functionalizing the pyridine (B92270) ring, potentially reducing the number of synthetic steps required. Investigating flow chemistry techniques could also provide a pathway to improved process control, safety, and scalability for the manufacturing of this compound.

| Synthetic Approach | Precursor Example | Key Reagents | Potential for Enhancement |

| Diazotization-Bromination | 2-Methyl-4-aminopyridine | HBr, Bromine, Sodium Nitrite | Improved temperature control, alternative brominating agents. chemicalbook.com |

| Sandmeyer-type Reaction | 5-amino-2-methylpyridine | Acid, Bromine, Sodium Nitrite | Optimization of reaction conditions for higher yields. google.com |

| Suzuki Cross-Coupling | 5-bromo-2-methylpyridin-3-amine (B1289001) | Arylboronic acids, Palladium catalyst | Development of more active and stable catalysts. mdpi.com |

Application of Advanced Spectroscopic and Structural Elucidation Techniques

A thorough understanding of the three-dimensional structure and electronic properties of this compound is crucial for predicting its reactivity and biological interactions. While standard techniques like NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry are fundamental for routine characterization mdpi.com, future research should leverage more advanced analytical methods.

High-resolution, multi-dimensional, and solid-state NMR spectroscopy can provide deeper insights into the molecule's conformational dynamics and intermolecular interactions in different states. Advanced mass spectrometry techniques, such as ion mobility-mass spectrometry (IM-MS), could be employed to separate and characterize isomers and conformers, providing information on their collision cross-section.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, when combined with computational methods like Density Functional Theory (DFT), offers a powerful tool for detailed structural analysis. Such studies have been performed on isomers like 2-amino-5-bromo-4-methylpyridine (B189383), allowing for precise assignment of vibrational modes. researchgate.net Applying these combined experimental and theoretical approaches to this compound will enable a more accurate correlation of its structural features with its chemical and biological properties.

Expanded Biological Target Identification and Validation in Emerging Therapeutic Areas

The aminopyridine scaffold is recognized as a versatile pharmacophore present in molecules with a wide array of biological activities. rsc.orgrsc.org Derivatives have shown potential as antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer agents. rsc.org A significant future direction for this compound is the systematic exploration and validation of its biological targets in emerging therapeutic areas.

Research has highlighted the potential of aminopyridines in treating neglected tropical diseases (NTDs) such as Chagas disease, leishmaniasis, and human African trypanosomiasis. tandfonline.comnih.gov The unique physicochemical properties imparted by the aminopyridine moiety can lead to improved aqueous solubility and metabolic stability, making it a valuable scaffold for anti-NTD drug discovery. tandfonline.comnih.gov

Furthermore, the role of bromodomain-containing proteins (BCPs) in diseases like cancer and inflammation presents another promising avenue. nih.gov Small molecules that inhibit these proteins are of significant therapeutic interest, and screening this compound and its derivatives against a panel of BCPs could identify novel epigenetic modulators. Other potential targets include inducible nitric oxide synthase (iNOS), which is implicated in inflammatory conditions. nih.gov Future studies should employ high-throughput screening, chemoproteomics, and other target identification technologies to uncover the full therapeutic potential of this compound.

| Therapeutic Area | Potential Target Class | Rationale |

| Neglected Tropical Diseases | Protozoan enzymes/proteins | Aminopyridine scaffold can improve pharmacokinetic properties. tandfonline.comnih.gov |

| Oncology / Inflammation | Bromodomain-containing proteins (BCPs) | BCPs are key regulators in transcription and are often dysregulated in disease. nih.gov |

| Inflammatory Diseases | Inducible Nitric Oxide Synthase (iNOS) | Overproduction of NO by iNOS is a factor in various inflammatory disorders. nih.gov |

| Various Cancers | Tubulin Polymerization | Pyridine-bridged analogues have shown to inhibit tubulin polymerization. acs.org |

Development of Sustainable and Green Chemistry Approaches in its Synthesis

The principles of green chemistry are becoming increasingly integral to chemical synthesis, aiming to reduce environmental impact and improve safety. Future research on the synthesis of this compound should prioritize the development of sustainable methodologies. nih.gov

This includes the use of environmentally benign solvents, or ideally, solvent-free reaction conditions. acs.org Microwave-assisted and ultrasonic-assisted organic synthesis are energy-efficient techniques that can significantly accelerate reaction times and improve yields for pyridine derivatives. nih.govnih.gov

Another key aspect is the use of renewable starting materials. For instance, research has demonstrated the feasibility of producing pyridines from glycerol, a byproduct of biodiesel production, and ammonia (B1221849) over zeolite catalysts. rsc.org Adapting such strategies to produce the specific precursors for this compound could represent a major step towards a more sustainable production pipeline. The development of recyclable catalysts, such as magnetic nanoparticle-supported catalysts, can also contribute to greener processes by simplifying product purification and reducing waste. researchgate.net

Integration of Computational and Experimental Paradigms for Rational Design

The synergy between computational modeling and experimental synthesis is a powerful engine for modern drug discovery and materials science. For this compound, this integrated approach can accelerate the design of new analogues with optimized properties.

Computational tools, such as Density Functional Theory (DFT) and molecular docking, are already being used to predict the geometry, reactivity, and binding modes of pyridine derivatives. mdpi.comnih.govnih.gov Future efforts can expand on this by using quantitative structure-activity relationship (QSAR) models and machine learning algorithms to screen virtual libraries of this compound derivatives. This would allow researchers to prioritize the synthesis of compounds with the highest predicted potency and most favorable pharmacokinetic profiles.

For example, computational models can predict properties like CNS penetration, water solubility, and potential cardiotoxicity, guiding the design of safer and more effective therapeutic candidates. nih.gov The predictions from these in silico studies can then be validated through targeted synthesis and experimental testing, creating an efficient feedback loop that refines the computational models and rationally guides the development of next-generation compounds based on the this compound scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.